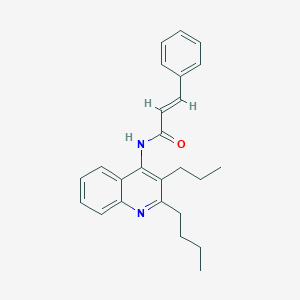![molecular formula C18H25FN2O2 B5325450 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone CAS No. 6032-98-0](/img/structure/B5325450.png)
1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone, also known as BB-22, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. BB-22 belongs to the class of indole-derived synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
作用機序
1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone acts as a potent agonist of the CB1 and CB2 cannabinoid receptors. The activation of these receptors leads to the modulation of various physiological processes such as pain perception, inflammation, and anxiety. This compound has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may account for its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce pain and inflammation, improve cognitive function, and reduce anxiety-like behaviors. This compound has also been shown to have antioxidant and neuroprotective properties, which may make it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone is its potent agonist activity at the CB1 and CB2 cannabinoid receptors. This makes it a useful tool for investigating the physiological and biochemical effects of cannabinoid receptor activation. However, one limitation of this compound is its psychoactive effects, which may confound the interpretation of results in behavioral studies.
将来の方向性
There are several potential future directions for research on 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone. One area of interest is the development of this compound analogs with improved therapeutic properties and reduced psychoactive effects. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and antitumor effects of this compound. Additionally, further studies are needed to investigate the potential of this compound as a treatment for neurodegenerative diseases and cancer.
合成法
1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone can be synthesized using a multi-step process that involves the condensation of 4-fluorobenzoyl chloride with 1-piperazinebutanone in the presence of triethylamine. The resulting intermediate is then reacted with butyryl chloride to yield this compound. The synthesis of this compound is relatively straightforward and can be achieved with high yields.
科学的研究の応用
1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have antitumor properties in vitro, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
1-[4-(4-butanoylpiperazin-1-yl)-3-fluorophenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-3-5-17(22)14-7-8-16(15(19)13-14)20-9-11-21(12-10-20)18(23)6-4-2/h7-8,13H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWSKRZCBGYFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346545 |
Source


|
| Record name | ST051258 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6032-98-0 |
Source


|
| Record name | ST051258 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-(4-fluorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5325371.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5325374.png)
![(2,1,3-benzoxadiazol-4-ylmethyl)methyl[(3-phenyl-5-isoxazolyl)methyl]amine](/img/structure/B5325381.png)
methanone](/img/structure/B5325385.png)
![2-(1H-1,2,3-triazol-5-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325394.png)
![3,4-dimethyl-6-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5325413.png)
![3-chloro-4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5325417.png)
![2-(4-chlorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5325420.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[6-(isopropylamino)-4-pyrimidinyl]-3-piperidinol](/img/structure/B5325426.png)


![3-[(1-allyl-1H-pyrazol-4-yl)methyl]-9-(3,3-dimethylbutanoyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B5325459.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5325467.png)
